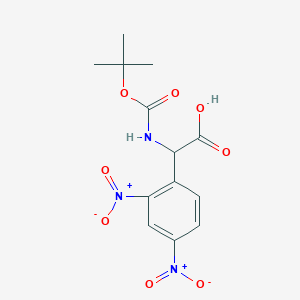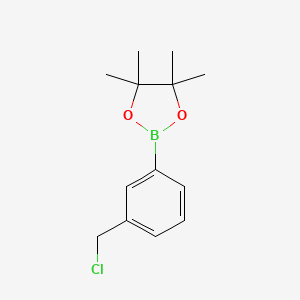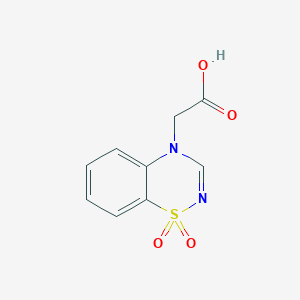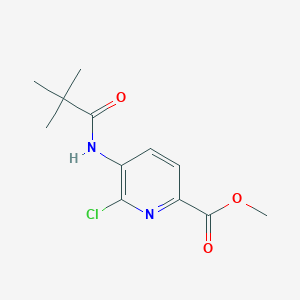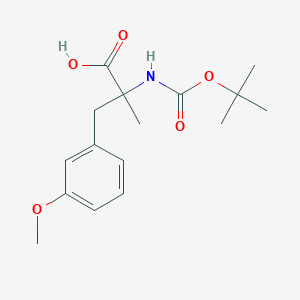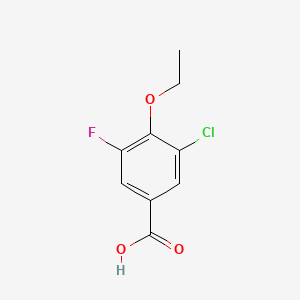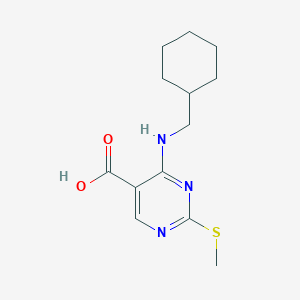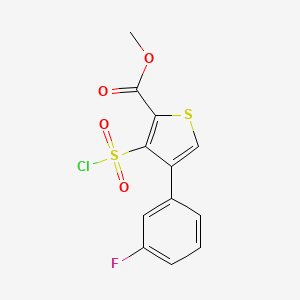
Methyl 3-(chlorosulfonyl)-4-(3-fluorophenyl)thiophene-2-carboxylate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1. Intermediate in Pharmaceutical and Herbicide Production
Methyl 3-(chlorosulfonyl)-4-(3-fluorophenyl)thiophene-2-carboxylate serves as an intermediate in the production of pharmaceuticals and herbicides. Its synthesis process significantly utilizes acetic acid as a solvent, which necessitates efficient recovery and reuse methods due to environmental and cost considerations. Techniques like azeotropic distillation and extraction have been explored for this purpose, with extraction proving more effective in recovering acetic acid from the production effluent of this compound (Wang Tian-gui, 2006).
2. Role in Synthesis of Biological Active Compounds
Methyl 3-(chlorosulfonyl)-4-(3-fluorophenyl)thiophene-2-carboxylate is involved in reactions leading to biologically active compounds. Substituted thiophenes, to which this compound is related, have shown a wide range of biological activities. These activities include antibacterial, antifungal, antioxidant, antivirus, antiprotozoal, and herbicidal properties. Additionally, polymeric thiophenes derived from such compounds have found applications in material science, including in thin-film transistors, organic light-emitting transistors (OLET), chemical sensors, and solar cells (S. Nagaraju et al., 2018).
3. Utility in Organic Synthesis
This compound demonstrates utility in organic synthesis, particularly in the context of electrophilic reactions promoted by samarium diiodide. It has been used to synthesize long-chain esters with remote hydroxyl and carboxyl groups, proving effective in regioselective reactions at the thienyl rings. These synthetic pathways have applications in developing compounds like antiarthritis agents, shellac components, and inhibitory agents of spore germination (Yang et al., 2000).
4. Development of Advanced Material Science Applications
The compound is integral to the synthesis of advanced materials, particularly in the field of optoelectronics. Thiophene derivatives, which are closely related to Methyl 3-(chlorosulfonyl)-4-(3-fluorophenyl)thiophene-2-carboxylate, are used in the production of materials for solid-state emission and optical applications. This includes the creation of poly(thiophene)s with various functional groups, which have shown significant applications in enhancing the optical and photophysical properties of these materials (Yuning Li et al., 2002).
Propiedades
IUPAC Name |
methyl 3-chlorosulfonyl-4-(3-fluorophenyl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFO4S2/c1-18-12(15)10-11(20(13,16)17)9(6-19-10)7-3-2-4-8(14)5-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRQZZLNMYYJHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CS1)C2=CC(=CC=C2)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(chlorosulfonyl)-4-(3-fluorophenyl)thiophene-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



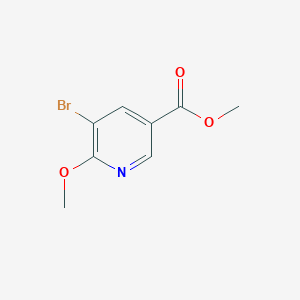
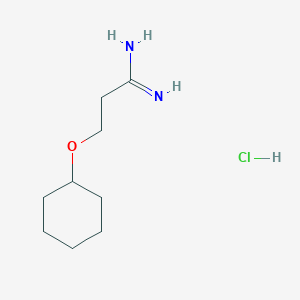
![N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride](/img/structure/B1463519.png)
